Luteosporin

Description

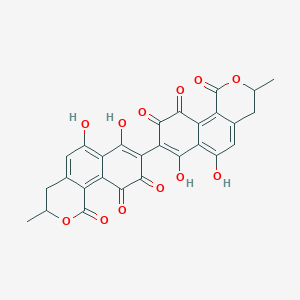

It is structurally related to fungal metabolites such as vioxanthin, rubrosulphin, and viomellein, which share the dihydro-naphthopyranone core . Luteosporin has been identified as a pigment and a suspected genotoxic carcinogen, inducing DNA repair synthesis in rat and mouse hepatocytes at low micromolar concentrations . Additionally, it inhibits pancreatic phospholipase A2 (PLA2) with a Ki value of 12.8 μM, suggesting dual bioactivity as a toxin and enzyme inhibitor .

Structure

2D Structure

Properties

Molecular Formula |

C28H18O12 |

|---|---|

Molecular Weight |

546.4 g/mol |

IUPAC Name |

8-(6,7-dihydroxy-3-methyl-1,9,10-trioxo-3,4-dihydrobenzo[h]isochromen-8-yl)-6,7-dihydroxy-3-methyl-3,4-dihydrobenzo[h]isochromene-1,9,10-trione |

InChI |

InChI=1S/C28H18O12/c1-7-3-9-5-11(29)15-17(13(9)27(37)39-7)23(33)25(35)19(21(15)31)20-22(32)16-12(30)6-10-4-8(2)40-28(38)14(10)18(16)24(34)26(20)36/h5-8,29-32H,3-4H2,1-2H3 |

InChI Key |

LRSMMSOKJBQFJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC(=C3C(=C2C(=O)O1)C(=O)C(=O)C(=C3O)C4=C(C5=C(C=C6CC(OC(=O)C6=C5C(=O)C4=O)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Natural Extraction of Luteosporin from Fungal Cultures

Fungal Strain Selection and Cultivation

This compound is naturally produced by Microsporum cookei, a dermatophyte known for its prolific pigment synthesis. Cultivation typically involves Sabouraud dextrose agar or liquid media incubated at 25–30°C for 14–21 days. Pigment production is influenced by environmental factors such as pH, aeration, and nutrient composition. For instance, media supplemented with tyrosine or phenylalanine may enhance pigment yield due to their role as aromatic amino acid precursors.

Solvent Extraction and Preliminary Isolation

The mycelia and culture broth are subjected to extraction using polar and non-polar solvents. A common protocol involves:

- Homogenizing fungal biomass in chloroform:acetic acid (9:1 v/v) to solubilize hydrophobic pigments.

- Filtering the extract to remove cellular debris.

- Concentrating the filtrate under reduced pressure at 40°C to obtain a crude pigment mixture.

This crude extract contains this compound alongside structurally related compounds such as xanthomegnin, aurosporin, and violosporin, necessitating further purification.

Chromatographic Purification

Column Chromatography

The crude extract is fractionated using silica gel column chromatography with a gradient elution system:

- Mobile phase : Hexane:ethyl acetate:methanol (70:25:5 to 50:40:10).

- Fraction collection : Monitor absorbance at 254 nm to identify pigment-rich fractions.

This compound typically elutes in intermediate polarity fractions due to its hydroxyl and lactone groups.

Thin-Layer Chromatography (TLC)

Final purification employs preparative TLC on silica gel plates developed in chloroform:methanol:water (85:12:3). This compound exhibits an Rf value of 0.45–0.55 under these conditions, distinguishable by its yellow-orange fluorescence under UV light.

Chemical Synthesis of this compound from Xanthomegnin

Demethylation Reaction

This compound is synthesized via demethylation of xanthomegnin, a methylated analogue. The reaction proceeds as follows:

- Reagents : Xanthomegnin (50 mg) dissolved in concentrated sulfuric acid (5 mL).

- Conditions : Stirring at 60°C for 2 hours under nitrogen atmosphere to prevent oxidation.

- Quenching : Pouring the reaction mixture into ice-cold water (50 mL) to precipitate the product.

The mechanism involves acid-catalyzed cleavage of methoxy groups (-OCH₃) to hydroxyl groups (-OH), yielding this compound.

Post-Synthesis Processing

- Neutralization : Adjusting the pH to 6–7 using sodium bicarbonate.

- Extraction : Partitioning the mixture with ethyl acetate (3 × 20 mL) to recover this compound.

- Drying : Anhydrous sodium sulfate is used to remove residual water.

- Crystallization : Slow evaporation of the solvent at 4°C yields crystalline this compound.

Analytical Characterization and Quality Control

Spectroscopic Identification

Comparative Analysis of Preparation Methods

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Starting Material | Microsporum cookei biomass | Xanthomegnin |

| Yield | 0.1–0.5% (w/w) | 60–75% (based on xanthomegnin) |

| Time | 3–4 weeks (including culture) | 6–8 hours |

| Purity | 85–90% (requires TLC) | >95% (with crystallization) |

| Scalability | Limited by fungal growth | High (dependent on precursor) |

Challenges and Optimization Strategies

Natural Extraction Limitations

Chemical Reactions Analysis

Luteosporin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is a weakly acidic compound that is water-soluble at pH 7 and has a melting point greater than 300°C . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Luteosporin has a wide range of scientific research applications. It is used in chemistry for studying the inhibition of phospholipase A2, an enzyme involved in the hydrolysis of fatty acid ester bonds . In biology, this compound is studied for its potential antimicrobial and cytotoxic activities . In medicine, it is explored for its anti-inflammatory properties due to its ability to inhibit the production of prostaglandins and leukotrienes . Additionally, this compound has applications in the food and textile industries as a natural pigment .

Mechanism of Action

The mechanism of action of luteosporin involves the inhibition of phospholipase A2 (PLA2). This enzyme catalyzes the hydrolysis of fatty acid ester bonds at the 2-position of 1,2-diacyl-sn-phosphoglycerides, leading to the production of arachidonic acid, which is a precursor for prostaglandins and leukotrienes . By inhibiting PLA2, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Vioxanthin and Rubrosulphin

- Structural Similarities: Vioxanthin and rubrosulphin share the dihydro-naphthopyranone backbone with Luteosporin. Xanthoradones, another biaryl compound family, exhibit a chiral axis analogous to (M)-vioxanthin, as determined by comparative CD spectroscopy .

- Functional Differences: Unlike this compound, vioxanthin and rubrosulphin lack documented genotoxic effects. Their biological roles remain less characterized, though they are presumed to contribute to fungal pathogenicity through oxidative stress mechanisms .

Xanthomegnin

- Structural and Functional Overlap: Xanthomegnin, like this compound, is a fungal pigment with a polyketide-derived structure. Both compounds induce DNA repair synthesis in hepatocytes, indicating genotoxicity .

- Key Distinction : Xanthomegnin’s inhibition targets (e.g., enzymes or receptors) remain uncharacterized, whereas this compound’s PLA2 inhibition is quantitatively documented .

Prerubialatin

- Structural Profile: Prerubialatin (C₂₇H₂₀O₇, molecular weight: 456.45 g/mol) shares a biaryl framework but lacks the dihydro-naphthopyranone moiety, resulting in reduced oxidative complexity compared to this compound .

- Bioactivity: No genotoxicity data exist for Prerubialatin, highlighting a research gap relative to this compound .

Comparison with Functionally Similar Compounds

Aflatoxin B1 and Sterigmatocystin

- Genotoxicity: Aflatoxin B1 (AFB1) and sterigmatocystin are well-characterized carcinogens that, like this compound, induce DNA repair synthesis. AFB1 is 10–100× more potent, with IC₅₀ values in the nanomolar range .

- Structural Divergence: These compounds belong to the aflatoxin family (difuranocoumarin structure), distinct from this compound’s biaryl system, illustrating divergent biosynthetic pathways .

Mesuaxanthones A and B

- Functional Overlap: Mesuaxanthones are fungal pigments with CNS inhibitory and anti-inflammatory effects, unlike this compound’s genotoxicity. However, both compound classes exhibit pigment-related roles in fungal ecology .

- Mechanistic Contrast : Mesuaxanthones act via GABAergic modulation, while this compound’s toxicity is linked to DNA damage and PLA2 inhibition .

Tabulated Comparison of Key Compounds

Table 1: Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₂₈H₁₈O₁₂ | 546.44 | Dihydro-naphthopyranone | Biaryl, hydroxyl, ketone |

| Vioxanthin | Not reported | Not reported | Dihydro-naphthopyranone | Biaryl, epoxide |

| Xanthomegnin | C₃₄H₂₄O₁₀ | 592.54 | Polyketide | Quinone, hydroxyl |

| Prerubialatin | C₂₇H₂₀O₇ | 456.45 | Biaryl | Methoxy, ester |

| Aflatoxin B1 | C₁₇H₁₂O₆ | 312.28 | Difuranocoumarin | Lactone, cyclopentenone |

Biological Activity

Luteosporin is a compound derived from various fungal species, particularly known for its pigment properties. This article explores the biological activity of this compound, focusing on its chemical structure, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Production

This compound is produced through the demethylation of xanthomegnin, typically facilitated by sulfuric acid treatment. The biosynthesis of this compound occurs during the growth phases of fungi, with its production correlating with the proliferation stages of fungal species such as Trichophyton and Microsporum. The chemical structure of this compound includes a quinone-type structure, which is significant for its biological activity .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Pathogen | Effect of this compound |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Candida albicans | Antifungal activity |

| Escherichia coli | Reduced viability |

2. Anti-Inflammatory Effects

Research indicates that this compound has anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the activation of NF-κB and reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This action suggests its potential use in treating inflammatory diseases .

3. Genotoxicity and Mutagenicity

While this compound shows promise in therapeutic applications, studies also highlight concerns regarding its genotoxic effects. In vitro assays have demonstrated that this compound can induce DNA damage in certain cell lines, raising questions about its safety profile for human use .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial load when treated with this compound extracts compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

Case Study 2: Anti-Inflammatory Mechanisms

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound treatment resulted in decreased levels of inflammatory markers in serum and tissues. This finding supports its potential as an adjunct therapy in chronic inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: this compound inhibits enzymes involved in inflammatory pathways, thereby reducing the overall inflammatory response.

- Modulation of Cytokine Production: It downregulates cytokines that promote inflammation, contributing to its anti-inflammatory effects.

- Direct Antimicrobial Action: The compound disrupts microbial cell membranes, leading to cell lysis.

Q & A

Q. What are the standard protocols for synthesizing Luteosporin in laboratory settings, and how can researchers ensure reproducibility across different batches?

- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, with purity validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. To ensure reproducibility:

- Document reaction conditions (temperature, solvent ratios, catalyst concentrations) in granular detail.

- Use internal standards for spectroscopic quantification.

- Adhere to guidelines for experimental reporting, including batch-specific metadata (e.g., solvent lot numbers, equipment calibration logs) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1D H/C and 2D COSY/HSQC for structural elucidation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) for purity assessment.

- Cross-validate results with independent techniques to minimize instrumental bias .

Q. How do researchers establish dose-response relationships for this compound's biological activity in in vitro assays?

- Methodological Answer :

- Conduct dose-ranging studies (e.g., 0.1–100 µM) using a logarithmic scale.

- Normalize data to positive/negative controls (e.g., untreated cells, reference inhibitors).

- Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC/IC values.

- Report confidence intervals and statistical power to address variability .

Advanced Research Questions

Q. What experimental strategies can address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps.

- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate in vivo conditions .

- Reconcile discrepancies using a "weight of evidence" approach, prioritizing mechanistic plausibility over isolated results .

Q. How can multivariate statistical models optimize this compound's synthetic yield and bioactivity in high-throughput screening?

- Methodological Answer :

- Design of Experiments (DOE) : Use response surface methodology (RSM) to identify critical reaction parameters (e.g., pH, temperature).

- Machine Learning : Train random forest or gradient-boosting models on synthetic yield/bioactivity datasets to predict optimal conditions.

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput bioactivity data to identify key efficacy drivers .

Q. What methodologies enable the integration of transcriptomic and metabolomic data to elucidate this compound's mechanisms of action?

- Methodological Answer :

- Multi-Omics Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, Ingenuity Pathway Analysis) to map transcript-metabolite correlations.

- Network Pharmacology : Construct protein-protein interaction networks to identify hub targets (e.g., kinases, receptors).

- Causal Inference : Apply Bayesian networks or Granger causality tests to infer directionality in regulatory pathways.

- Validate hypotheses with CRISPR/Cas9 knockout models or chemical inhibitors .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting results from different assay platforms studying this compound's bioactivity?

- Methodological Answer :

- Conduct assay cross-validation using orthogonal methods (e.g., fluorescence-based vs. luminescence assays).

- Perform sensitivity analysis to identify platform-specific artifacts (e.g., solvent interference, signal saturation).

- Use meta-analysis frameworks (e.g., random-effects models) to quantify heterogeneity across studies .

Q. What statistical approaches are recommended for analyzing time-series data in this compound's long-term toxicity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.